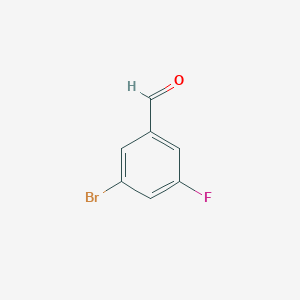
3-溴-5-氟苯甲醛
概述
描述
3-Bromo-5-fluorobenzaldehyde is a chemical compound with the CAS Number: 188813-02-7 . It is used as an intermediate in organic syntheses . The compound is a white to pale-yellow to yellow-brown solid .
Molecular Structure Analysis
The molecular weight of 3-Bromo-5-fluorobenzaldehyde is 203.01 . The molecular formula is C7H4BrFO . Unfortunately, the search results do not provide a detailed molecular structure analysis.Chemical Reactions Analysis
While specific chemical reactions involving 3-Bromo-5-fluorobenzaldehyde are not provided in the search results, it is known to be a reactant in the synthesis of 3,4-diamino-3-cyclobutene-1,2-diones and 9,10-Dihydro-9,10-diboraanthracenes .Physical And Chemical Properties Analysis
3-Bromo-5-fluorobenzaldehyde is a white to pale-yellow to yellow-brown solid . It has a molecular weight of 203.01 . Unfortunately, the search results do not provide additional physical and chemical properties such as boiling point, melting point, and density .科学研究应用
Organic Synthesis Intermediate
“3-Bromo-5-fluorobenzaldehyde” is often used as an intermediate in organic syntheses . This means it is a compound that is used in the production of other compounds. In this role, it can be used to create a wide variety of other chemicals, depending on the specific reactions it is involved in.
Synthesis of 3,4-diamino-3-cyclobutene-1,2-diones
This compound is used as a reactant in the synthesis of 3,4-diamino-3-cyclobutene-1,2-diones . These are a type of cyclic compound that has potential applications in various fields, including pharmaceuticals and materials science.
Synthesis of 9,10-Dihydro-9,10-diboraanthracenes
“3-Bromo-5-fluorobenzaldehyde” is also used in the synthesis of 9,10-Dihydro-9,10-diboraanthracenes . These are a type of organoboron compound that can be used in organic synthesis and materials science.
Precursor for Benzoxaboroles
Although not directly related to “3-Bromo-5-fluorobenzaldehyde”, its close relative “2-Bromo-5-fluorobenzaldehyde” is used as a precursor for the synthesis of 5-fluoro-3-substituted benzoxaboroles . Given the structural similarity, it’s possible that “3-Bromo-5-fluorobenzaldehyde” could be used in a similar manner.
Material Science Applications
Benzoxaboroles, which can potentially be synthesized from “3-Bromo-5-fluorobenzaldehyde”, are used in material science as molecular receptors and building blocks in crystal engineering .
Biosensors of Alpha Hydroxyl Carboxylic Acids
Benzoxaboroles can also be used as dyes and biosensors of alpha hydroxyl carboxylic acids . This could potentially make “3-Bromo-5-fluorobenzaldehyde” useful in the development of new types of biosensors.
安全和危害
3-Bromo-5-fluorobenzaldehyde is harmful by inhalation, in contact with skin, and if swallowed . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/clothing/eye protection/face protection, and washing thoroughly after handling .
作用机制
Target of Action
It is known that the compound’s chemical reactivity is concentrated in its halogen atoms and aldehyde unit .
Mode of Action
The bromine atom on the benzene ring of 3-Bromo-5-fluorobenzaldehyde can undergo a Suzuki coupling reaction under the catalysis of palladium metal and organoboronic acid compounds . It can also undergo nucleophilic addition reactions with common nucleophiles such as formate reagents and organolithium reagents to yield corresponding benzyl alcohol derivatives .
Biochemical Pathways
The compound’s unique chemical reactivity suggests that it may play a role in the structural modification and synthesis of benzaldehyde functional organic molecules .
Pharmacokinetics
It is known that the compound has a high gastrointestinal absorption and is bbb permeant . Its Log Po/w (iLOGP) is 1.74, indicating a certain degree of lipophilicity . These properties may impact the compound’s bioavailability.
Result of Action
Due to its unique chemical reactivity, it is used in the preparation of pharmaceutical intermediates and as an important raw material in organic synthesis reactions .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-Bromo-5-fluorobenzaldehyde. For instance, the compound is slightly soluble in water , and its reactivity can be influenced by the solvent used. It should be stored in an inert atmosphere at 2-8°C to maintain its stability. The compound is also light sensitive , indicating that exposure to light could affect its stability and efficacy.
属性
IUPAC Name |
3-bromo-5-fluorobenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrFO/c8-6-1-5(4-10)2-7(9)3-6/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEFQRXHVMJPOKZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1F)Br)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70621206 | |
| Record name | 3-Bromo-5-fluorobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70621206 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-5-fluorobenzaldehyde | |
CAS RN |
188813-02-7 | |
| Record name | 3-Bromo-5-fluorobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70621206 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Bromo-5-fluorobenzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


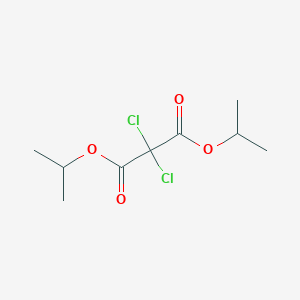


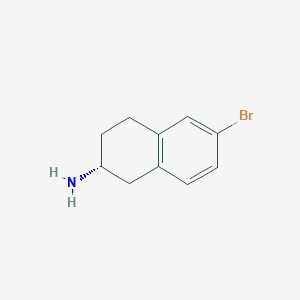
![4-Chloro-7-(2-morpholinoethyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B68415.png)



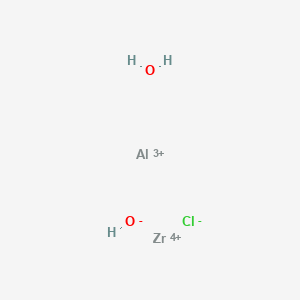
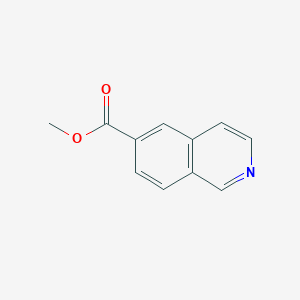


![1-(4,7-Dimethylpyrazolo[5,1-c][1,2,4]triazin-3-yl)ethan-1-one](/img/structure/B68434.png)
